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Cat. No.: B585460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3'-
Hydroxy Repaglinide-d5, a deuterated metabolite of the anti-diabetic drug Repaglinide,
utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the
metabolic context, experimental protocols, and the detailed analysis of NMR data for the
unambiguous identification of this compound.

Introduction: The Role of Metabolite Identification in
Drug Development

The study of drug metabolism is a cornerstone of pharmaceutical research and development.
Understanding how a drug is transformed within the body is critical for assessing its efficacy,
safety, and potential for drug-drug interactions. Repaglinide, a member of the meglitinide class
of oral anti-diabetic drugs, undergoes extensive metabolism primarily mediated by the
cytochrome P450 enzymes CYP2C8 and CYP3A4[1][2][3]. The identification and
characterization of its metabolites are therefore essential.

Isotopically labeled compounds, such as 3'-Hydroxy Repaglinide-d5, serve as invaluable
internal standards for quantitative bioanalysis and as tools for metabolic pathway studies[4][5].
The incorporation of five deuterium atoms provides a distinct mass signature for mass
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spectrometry and alters the NMR spectrum in a predictable way, aiding in structural
confirmation[6].

A pivotal discovery in the study of Repaglinide metabolism has been the correction of a
structural misassignment. For years, the primary metabolite formed by the CYP2C8 enzyme
was believed to be 3'-Hydroxy Repaglinide. However, recent and definitive studies employing
advanced 2D NMR techniques have unequivocally demonstrated that the actual site of
hydroxylation is the 4'-position of the piperidine ring, leading to the formation of 4'-Hydroxy
Repaglinide[7][8]. While 3'-Hydroxy Repaglinide is a possible metabolite, this guide focuses on
its structural elucidation, which employs the same powerful NMR methodologies that enabled
the correction of the major metabolic pathway.

Metabolic Pathway of Repaglinide

Repaglinide is metabolized into several products, with the key pathways involving oxidation.
The deuterated analog, Repaglinide-d5, is expected to follow the same metabolic routes. The
diagram below illustrates the formation of hydroxylated metabolites.
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Fig. 1. Metabolic Pathway of Repaglinide-d5
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Caption: Fig. 1: Metabolic Pathway of Repaglinide-d5.

Theoretical NMR-Based Structural Elucidation
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In the absence of published experimental spectra for 3'-Hydroxy Repaglinide-d5, a theoretical
approach based on established NMR principles and data from the parent compound,
Repaglinide, is employed.

Positional Analysis of Deuterium Labels

Commercial preparations of Repaglinide-d5 and its metabolites confirm that the five deuterium
atoms are located on the ethoxy group attached to the benzoic acid ring. The IUPAC name is
therefore 2-(ethoxy-d5)-4-[2-[[(1S)-3-methyl-1-[2-(3-hydroxy-1-
piperidinyl)phenyl]butyllamino]-2-oxoethyl]benzoic acid[9][10][11]. This specific labeling has
predictable consequences in the NMR spectra:

» 1H-NMR: The characteristic quartet and triplet signals of the ethoxy group will be absent.

e 13C-NMR: The signals for the two carbons of the ethoxy group will be present but will appear
as complex multiplets with significantly lower intensity due to the carbon-deuterium coupling
and the longer relaxation times of deuterated carbons.

Predicted *H and **C NMR Spectral Data

The introduction of a hydroxyl group at the 3'-position of the piperidine ring is expected to
cause a downfield shift of the proton at this position (H-3') and to a lesser extent, the adjacent
protons (H-2' and H-4"), compared to the parent Repaglinide molecule.

The following tables present the predicted *H and 3C NMR chemical shifts for 3'-Hydroxy
Repaglinide-d5, based on the known assignments for Repaglinide[12][13] and standard
substituent effects.

Table 1: Predicted *H-NMR Data for 3'-Hydroxy Repaglinide-d5 (in DMSO-d6)
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Chemical Shift Lo . .
Multiplicity Integration Assignment Notes
(3) ppm
Carboxylic acid
~9.7 s 1H -COOH
proton
~8.2 d 1H Ar-H Aromatic proton
~7.1-74 m 6H Ar-H Aromatic protons
~6.8 d 1H Ar-H Aromatic proton
~6.2 d 1H Ar-H Aromatic proton
Proton on carbon
~3.8 m 1H H-3 bearing the new -
OH group
Methylene
~3.7 s 2H -CH2-CO-
protons
Piperidine
~3.5 m 1H H-2'eq, H-6'eq
protons
Piperidine
~3.2 m 1H H-2'ax, H-6'ax
protons
Aliphatic and
-CHz-, -CH-, remaining
~1.2-1.8 m ~10H o L
Piperidine-H piperidine
protons
Isopropyl methyl
~0.9 d 6H -CH(CHs)2 Propy Y
protons
Signals absent
- - - O-CHz2-CHs due to
deuteration
Signals absent
- - - O-CHz2-CHs due to
deuteration
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Table 2: Predicted 13C-NMR Data for 3'-Hydroxy Repaglinide-d5 (in DMSO-d6)

Chemical Shift (8) ppm Assignment Notes

~172 C=0 Amide carbonyl

~168 C=0 Carboxylic acid carbonyl
~158 Ar-C Aromatic carbon

~120 - 150 Ar-C Aromatic carbons

Carbon bearing the new -OH

~68 Cc-3
group
Signal will be a multiplet with
O-CD2-CDs ) )
low intensity
~50 - 60 C-2', C-6' Piperidine carbons
) ) Other aliphatic and piperidine
~20 - 45 Aliphatic C
carbons
Signal will be a multiplet with
O-CD2-CDs

low intensity

Experimental Protocols

A robust experimental workflow is crucial for the successful isolation and structural elucidation
of drug metabolites.

Sample Preparation and Isolation

 Incubation: Incubate Repaglinide-d5 with human liver microsomes (or a specific CYP
enzyme like CYP2C8) in the presence of an NADPH-regenerating system.

» Extraction: Quench the reaction with a cold organic solvent (e.g., acetonitrile). Centrifuge to
precipitate proteins and collect the supernatant.

 Purification: Concentrate the supernatant and purify the metabolites using high-performance
liquid chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution.
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o Sample Preparation for NMR: Lyophilize the purified metabolite fraction and dissolve the
residue in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.

NMR Data Acquisition

All NMR experiments should be performed on a high-field spectrometer (=500 MHz) equipped
with a cryoprobe for enhanced sensitivity.

1D *H NMR: Acquire a standard proton spectrum to identify all proton-bearing moieties.

e 1D 13C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon
environments.

e 2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks,
particularly within the piperidine ring and the butyl side chain.

e 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-
carbon pairs (*1J-CH).

e 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons. This is critical for connecting different fragments
of the molecule.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by
identifying protons that are close in space.

Visualization of Experimental Workflow and Data
Analysis

The logical flow from sample generation to final structure confirmation is depicted below.
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Fig. 2: Workflow for Structural Elucidation
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Caption: Fig. 2: Workflow for Structural Elucidation.
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To confirm the position of the hydroxyl group at the 3'-position, specific correlations in the 2D
NMR spectra would be essential. The diagram below illustrates the key HMBC correlations that
would differentiate the 3'-hydroxy from other possible isomers.

Caption: Fig. 3: Key HMBC Correlations for 3'-OH Position. (Note: A placeholder image is used
in the DOT script. The arrows indicate expected correlations on the piperidine ring of 3'-
Hydroxy Repaglinide.)

A definitive HMBC correlation from the proton at C-3' (H-3') to both C-2' and C-4" would strongly
support the 3'-hydroxylation. Further confirmation would come from COSY correlations
between H-3' and its neighbors on the piperidine ring.

Conclusion

The structural elucidation of drug metabolites is a complex but essential task in modern drug
development. This guide has detailed a comprehensive approach for the characterization of 3'-
Hydroxy Repaglinide-d5 using NMR spectroscopy. By combining 1D and 2D NMR
experiments, it is possible to unambiguously determine the chemical structure, including the
site of metabolism and the location of isotopic labels. The case of Repaglinide also highlights
the power of NMR in correcting previously held assumptions about metabolic pathways,
underscoring its role as a definitive analytical tool in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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